molecular formula C16H11F4N5O2 B2844253 2-(4-fluorophenyl)-N-(2-(trifluoromethoxy)benzyl)-2H-tetrazole-5-carboxamide CAS No. 1396758-70-5

2-(4-fluorophenyl)-N-(2-(trifluoromethoxy)benzyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2844253
CAS No.: 1396758-70-5
M. Wt: 381.291
InChI Key: MDSFXUDDCCLPES-UHFFFAOYSA-N
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Description

This compound features a 2H-tetrazole core substituted at position 2 with a 4-fluorophenyl group. The carboxamide at position 5 is linked to a 2-(trifluoromethoxy)benzyl moiety. The tetrazole ring confers metabolic stability and hydrogen-bonding capacity, while the fluorinated aromatic groups enhance lipophilicity and electronic effects, making it relevant for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[[2-(trifluoromethoxy)phenyl]methyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4N5O2/c17-11-5-7-12(8-6-11)25-23-14(22-24-25)15(26)21-9-10-3-1-2-4-13(10)27-16(18,19)20/h1-8H,9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSFXUDDCCLPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Core Structure and Substituent Comparison
Compound Name Core Structure Key Substituents
2-(4-Fluorophenyl)-N-(2-(trifluoromethoxy)benzyl)-2H-tetrazole-5-carboxamide Tetrazole 4-Fluorophenyl; 2-(trifluoromethoxy)benzyl
5-Amino-1-(2-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide Triazole 2-Chlorobenzyl; 4-fluorobenzyl; amino group
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole + Thiophene 3,5-Difluorophenyl; nitrothiophene
2-[[3-(4-Fluorophenyl)-4-oxopyrimidoindol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Pyrimidoindole 4-Fluorophenyl; sulfanyl; trifluoromethoxyphenyl

Key Observations :

  • Tetrazole vs. Triazole/Thiazole : The tetrazole’s higher aromaticity and acidity (pKa ~4.9) compared to triazoles (pKa ~8-10) may enhance binding to metal ions or polar targets .
  • Substituent Effects : The trifluoromethoxy group in the main compound provides stronger electron-withdrawing effects than the chloro or nitro groups in analogs, influencing electronic distribution and stability .

Comparison :

  • The main compound’s synthesis likely involves amide coupling similar to ’s methods, though tetrazole formation may require specialized conditions (e.g., cycloaddition).
  • Purity Challenges : Nitrothiophene derivatives achieved 99% purity via chromatography, whereas triazole-thiones required tautomeric control, highlighting variability in synthetic efficiency .

Analytical Data Comparison

Table 3: Spectroscopic Signatures
Compound Class IR Features (cm⁻¹) NMR Shifts (δ, ppm)
Tetrazole Carboxamide C=O (~1660–1680); NH (~3150–3300) Aromatic H: 7.2–8.1 (fluorophenyl; benzyl)
Triazole-Thiones C=S (~1247–1255); NH (~3278–3414) Thione C=S absence; aromatic H: 7.3–8.0
Nitrothiophene Carboxamides NO₂ (~1520, 1350); C=O (~1680) Thiophene H: ~7.5–8.5; thiazole H: ~6.8–7.3

Key Insights :

  • The absence of C=O in triazole-thiones (vs. tetrazole carboxamides) confirms ring closure .
  • Fluorine substituents in all compounds cause deshielding in NMR (e.g., 4-fluorophenyl protons at ~7.6 ppm) .
Table 4: Property Comparison
Compound Class logP (Predicted) Solubility (mg/mL) Potential Applications
Tetrazole Carboxamide 3.8 (High) <0.1 (DMSO) Kinase inhibition; Antimicrobial
Triazole Derivatives 2.5–3.2 0.5–1.2 Antibacterial (narrow spectrum)
Pyrimidoindole Acetamide 4.1 <0.1 Anticancer (targeted therapy)

Discussion :

  • The trifluoromethoxy group increases logP (~3.8) compared to non-fluorinated analogs, enhancing membrane permeability but reducing aqueous solubility.
  • Nitrothiophene derivatives show higher solubility due to polar nitro groups, correlating with their antibacterial activity .

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